molecular formula C58H81N11O12 B15092945 N-[1-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-hydroxy-4-methylpentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[2-(2,2-dimethylpropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide

N-[1-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-hydroxy-4-methylpentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[2-(2,2-dimethylpropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide

Cat. No.: B15092945
M. Wt: 1124.3 g/mol
InChI Key: IOODFRUCBCPLAP-UHFFFAOYSA-N
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Description

The compound N-[1-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-hydroxy-4-methylpentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[2-(2,2-dimethylpropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide is a complex organic molecule with a diverse range of applications in scientific research. This compound is characterized by its intricate structure, which includes multiple amino, hydroxy, and phenyl groups, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions such as amide bond formation, hydrolysis, and condensation. Common reagents used in these reactions include carbodiimides for amide bond formation and acid chlorides for acylation reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution reagents: Alkyl halides, Acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]
  • N-[1-[(1-hydroxy-4-methylpentan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]

Uniqueness

This compound is unique due to its complex structure, which includes multiple functional groups that allow for diverse chemical reactivity and biological activity. Its ability to interact with various molecular targets makes it a valuable tool in scientific research.

Properties

Molecular Formula

C58H81N11O12

Molecular Weight

1124.3 g/mol

IUPAC Name

N-[1-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-hydroxy-4-methylpentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[2-(2,2-dimethylpropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C58H81N11O12/c1-33(2)24-41(63-53(77)45(26-35-12-9-8-10-13-35)66-55(79)48-14-11-23-69(48)56(80)46(29-38-30-60-32-61-38)68-57(81)58(5,6)7)50(74)62-42(25-34(3)4)51(75)64-43(27-36-15-19-39(71)20-16-36)52(76)65-44(28-37-17-21-40(72)22-18-37)54(78)67-47(31-70)49(59)73/h8-10,12-13,15-22,30,32-34,41-48,50,62,70-72,74H,11,14,23-29,31H2,1-7H3,(H2,59,73)(H,60,61)(H,63,77)(H,64,75)(H,65,76)(H,66,79)(H,67,78)(H,68,81)

InChI Key

IOODFRUCBCPLAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)N)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C(C)(C)C

Origin of Product

United States

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